Allyl 3-(methylamino)benzoate

Description

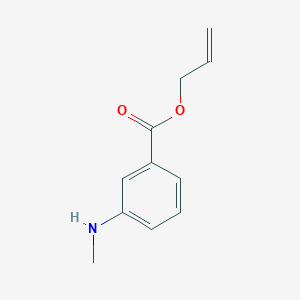

Allyl 3-(methylamino)benzoate is an ester derivative featuring an allyl group (–CH₂CH=CH₂) esterified to a benzoate moiety substituted with a methylamino (–NHCH₃) group at the 3-position.

Properties

CAS No. |

153775-51-0 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

prop-2-enyl 3-(methylamino)benzoate |

InChI |

InChI=1S/C11H13NO2/c1-3-7-14-11(13)9-5-4-6-10(8-9)12-2/h3-6,8,12H,1,7H2,2H3 |

InChI Key |

PVPWUFYWTSWYHO-UHFFFAOYSA-N |

SMILES |

CNC1=CC=CC(=C1)C(=O)OCC=C |

Canonical SMILES |

CNC1=CC=CC(=C1)C(=O)OCC=C |

Synonyms |

Benzoic acid, 3-(methylamino)-, 2-propenyl ester (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 3-(methylamino)benzoate typically involves the esterification reaction between 3-methylaminobenzoic acid and allyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Allyl 3-(methylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for the oxidation of the allyl group.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents for the ester group.

Substitution: Nucleophiles such as sodium azide or sodium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

Allyl 3-(methylamino)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

Industry: Used in the production of polymers and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of Allyl 3-(methylamino)benzoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce 3-methylaminobenzoic acid and allyl alcohol. The molecular pathways involved in its action include the ester hydrolysis pathway and subsequent metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Allyl 3-(methylamino)benzoate with key analogs based on synthesis, functional properties, and applications.

Allyl Benzoate

- Structure : Allyl group + unsubstituted benzoate.

- Applications : Imparts a sweet almond and floral aroma, widely used in perfumery and flavoring industries .

- Synthesis : Typically prepared via esterification of benzoic acid with allyl alcohol under acidic conditions.

Allyl (3-Methylbutoxy)Acetate

- Structure : Allyl group + acetate ester substituted with a 3-methylbutoxy chain.

- Synthesis : Likely involves esterification of acetic acid derivatives with allyl alcohol.

Methyl 2-Benzoylamino-3-Arylaminobut-2-Enoates

- Structure: Methyl esters with benzoylamino and aryl amino substituents.

- Synthesis: Prepared via condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate using p-toluenesulfonic acid (PTSA) as a catalyst .

- Key Differences: These compounds are intermediates for heterocyclic systems (e.g., oxazoloquinolines), whereas this compound’s allyl group may favor polymerization or nucleophilic reactions.

Allyl 3-(2-Oxo-1,3-Dioxolan-4-Yl)Benzoate

- Structure : Allyl benzoate substituted with a dioxolane ring.

- Spectroscopy : Characterized by distinct ¹H NMR signals for the allyl group (δ 4.8–5.3 ppm) and dioxolane protons (δ 4.5–5.0 ppm) .

- Key Differences: The dioxolane substituent introduces rigidity and electron-withdrawing effects, contrasting with the electron-donating methylamino group in this compound.

Data Table: Comparative Analysis

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Allyl 3-(methylamino)benzoate with high purity?

- Methodological Answer : Synthesis can follow esterification protocols using 3-(methylamino)benzoic acid and allyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Monitor reaction progress using TLC (Rf ~0.3–0.4) and confirm purity via HPLC or GC-MS .

- Safety Note : Use fume hoods and PPE due to allyl bromide’s toxicity (irritant, lachrymator) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural Analysis : Employ NMR (¹H/¹³C) to confirm substitution patterns (e.g., allyl proton signals at δ 4.6–5.5 ppm, aromatic protons at δ 6.8–7.5 ppm). IR spectroscopy can validate ester carbonyl (~1740 cm⁻¹) and secondary amine (~3300 cm⁻¹) groups .

- Physicochemical Properties : Determine melting point (DSC), solubility (Hansen solubility parameters), and logP (HPLC-based methods) .

Q. What experimental design principles apply to studying the stability of this compound under varying conditions?

- Methodological Answer : Use factorial design (e.g., 2³ design) to test stability under factors like pH (4–10), temperature (25–60°C), and light exposure. Quantify degradation via UV-Vis spectroscopy or LC-MS. Include control groups and triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling optimize the reaction kinetics of this compound synthesis?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., nucleophilic acyl substitution). Pair with COMSOL Multiphysics for reactor-scale simulations, optimizing parameters like mixing efficiency and residence time. Validate predictions experimentally using in situ FTIR or Raman spectroscopy .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Data Harmonization : Cross-validate bioassays (e.g., antimicrobial IC₅₀) using standardized protocols (CLSI guidelines) and reference controls.

- Meta-Analysis : Apply multivariate regression to account for variables like solvent polarity (logP) or steric effects in SAR studies. Use cheminformatics tools (e.g., KNIME, RDKit) to cluster datasets and identify outliers .

Q. How do electronic effects in the 3-(methylamino)benzoate moiety influence the reactivity of the allyl ester group?

- Methodological Answer : Conduct Hammett analysis by synthesizing derivatives with electron-donating/withdrawing substituents. Measure reaction rates (e.g., hydrolysis in buffered solutions) via kinetic UV-Vis monitoring. Correlate σ values with rate constants to quantify electronic effects. Computational NBO analysis can further elucidate charge distribution .

Q. What advanced separation techniques improve the scalability of this compound purification?

- Methodological Answer : Compare centrifugal partition chromatography (CPC) vs. preparative SFC (supercritical CO₂ with methanol co-solvent). Optimize parameters like flow rate and stationary phase chemistry (e.g., diol vs. cyano columns). Assess purity (>99%) via qNMR and chiral HPLC for enantiomeric excess (if applicable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.